molecular formula C13H17BrO B2979547 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene CAS No. 1225897-51-7

5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene

Cat. No. B2979547
CAS RN: 1225897-51-7
M. Wt: 269.182
InChI Key: SKGPXKVNHSXQRZ-UHFFFAOYSA-N
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Description

The compound “5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene” is likely an organic compound containing a bromine atom and a tetrahydronaphthalene group . It’s likely to be used in chemical synthesis.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through free-radical additions to the corresponding alkenes . A laboratory synthesis could involve treating propanol with a mixture of hydrobromic and sulfuric acids .


Molecular Structure Analysis

The molecular structure of this compound would likely include a bromopropane group attached to a tetrahydronaphthalene ring via an oxygen atom .

Scientific Research Applications

Photoreaction and Radical Cyclization

Photoreaction studies involving halomethyl substituted benzocyclic ketones, such as ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, demonstrate radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes. These reactions afford ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate or corresponding ring expansion products, illustrating the potential of halomethyl substituted compounds in synthesizing complex cyclic structures via photoreaction (Hasegawa, 1997).

Regioselectivity in Bromination

Research on the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene has been substantiated through quantum chemical studies and confirmed experimentally. The findings indicate a selective aromatic bromination at the methylene position, establishing conditions for bromination at specific positions of the benzannelated ring. This work provides insights into the selective functionalization of tetrahydronaphthalenes, offering pathways for the synthesis of novel compounds with potential stabilizing agents for cholera sera storage (Pankratov et al., 2004).

Hydrogen, Stacking, and Halogen Bonding Analysis

A study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide demonstrates the significance of hydrogen, stacking, and halogen bonding in stabilizing crystal packing. This analysis provides a comprehensive understanding of noncovalent interactions, contributing to the design of compounds with enhanced stability and desirable properties for various applications (Gouda et al., 2022).

Palladium(0) Coupling and Electrocyclic Ring Closure

The synthesis of chrysenes and other a-fused phenanthrenes through palladium(0) coupling followed by electrocyclic ring closure from 2-bromo-1-vinyl-3,4-dihydronaphthalene showcases the utility of this compound in constructing polycyclic hydrocarbons. This methodology highlights the potential of bromo-substituted tetrahydronaphthalenes in the synthesis of complex aromatic compounds (Gilchrist & Summersell, 1988).

Novel Retinoid X Receptor-Selective Retinoids

In the context of drug discovery, the tetrahydronaphthalene core has been utilized in the synthesis of novel retinoid X receptor-selective retinoids. These compounds, identified as potent RXR agonists, demonstrate the relevance of tetrahydronaphthalene derivatives in medicinal chemistry, particularly for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) (Faul et al., 2001).

properties

IUPAC Name

5-(1-bromopropan-2-yloxy)-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGPXKVNHSXQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)OC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene

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